Pyrophosphoric acid
Overview
Description
Pyrophosphoric acid, also known as diphosphoric acid, is an inorganic compound with the chemical formula H₄P₂O₇. It is a colorless, crystalline solid that is highly hygroscopic, meaning it readily absorbs moisture from the air. This compound is a strong acid and is commonly used in various industrial applications, including as a catalyst in chemical reactions and as a pH adjuster in the production of detergents and cleaning agents .
Synthetic Routes and Reaction Conditions:
Reaction with Phosphoryl Chloride: this compound can be prepared by reacting phosphoric acid with phosphoryl chloride. The reaction is as follows: [ 5 \text{H₃PO₄} + \text{POCl₃} \rightarrow 3 \text{H₄P₂O₇} + 3 \text{HCl} ]
Ion Exchange: It can also be prepared by ion exchange from sodium pyrophosphate or by treating lead pyrophosphate with hydrogen sulfide.
Industrial Production Methods:
Direct Reaction: this compound can be synthesized from phosphoric acid through direct reaction: [ 2 \text{H₃PO₄} \rightarrow \text{H₂O} + \text{H₄P₂O₇} ]
Using Phosphorus Pentoxide: Another method involves the reaction of phosphorus pentoxide with water: [ 2 \text{H₂O} + \text{P₂O₅} \rightarrow \text{H₄P₂O₇} ]
Involving Phosphorus Acid and Phosphorus Pentoxide: A more complex method involves the reaction of phosphorus acid with phosphorus pentoxide: [ 4 \text{H₃PO₄} + \text{P₂O₅} \rightarrow 3 \text{H₄P₂O₇} ].
Types of Reactions:
Hydrolysis: this compound undergoes hydrolysis to form phosphoric acid: [ \text{H₄P₂O₇} + \text{H₂O} \rightarrow 2 \text{H₃PO₄} ]
Deprotonation: It is a tetraprotic acid, meaning it can donate four protons (H⁺ ions) in a stepwise manner: [ \text{H₄P₂O₇} \rightleftharpoons \text{[H₃P₂O₇]}⁻ + \text{H⁺}, \text{pKa} = 0.85 ] [ \text{[H₃P₂O₇]}⁻ \rightleftharpoons \text{[H₂P₂O₇]}²⁻ + \text{H⁺}, \text{pKa} = 1.96 ] [ \text{[H₂P₂O₇]}²⁻ \rightleftharpoons \text{[HP₂O₇]}³⁻ + \text{H⁺}, \text{pKa} = 6.60 ] [ \text{[HP₂O₇]}³⁻ \rightleftharpoons \text{[P₂O₇]}⁴⁻ + \text{H⁺}, \text{pKa} = 9.41 ]
Common Reagents and Conditions:
Hydrolysis: Water is the common reagent for hydrolysis.
Deprotonation: The deprotonation reactions occur in aqueous solutions and are influenced by the pH of the solution.
Major Products Formed:
Mechanism of Action
Target of Action
Diphosphoric acid, also known as Pyrophosphoric acid, primarily targets the Farnesyl diphosphate synthase in Escherichia coli (strain K12) . This enzyme plays a crucial role in the biosynthesis of isoprenoids, which are key components of a variety of essential biomolecules.
Mode of Action
Diphosphoric acid acts as a modulator for the Farnesyl diphosphate synthase . It interacts with the enzyme, influencing its activity and potentially leading to changes in the production of isoprenoids.
Biochemical Pathways
Diphosphoric acid is involved in several biochemical pathways. It plays a role in the metabolism of various amino acids and nucleotides, including Glycine and Serine Metabolism , Ammonia Recycling , Inositol Metabolism , Propanoate Metabolism , Arginine and Proline Metabolism , Selenoamino Acid Metabolism , Galactose Metabolism , Histidine Metabolism , Pyrimidine Metabolism , and Purine Metabolism . These pathways are crucial for various biological processes, including protein synthesis, energy production, and nucleic acid synthesis.
Pharmacokinetics
It is known that diphosphoric acid isextremely soluble in water , as well as in diethyl ether and ethyl alcohol This suggests that it could be readily absorbed and distributed in the body
Result of Action
The molecular and cellular effects of Diphosphoric acid’s action are largely dependent on its interaction with its target enzyme and its involvement in various biochemical pathways. By modulating the activity of Farnesyl diphosphate synthase, it can influence the production of isoprenoids, which can have various downstream effects on cellular functions. Additionally, its role in various metabolic pathways can impact the synthesis and metabolism of a variety of biomolecules .
Action Environment
The action, efficacy, and stability of Diphosphoric acid can be influenced by various environmental factors. For instance, its solubility suggests that it can be readily dissolved and transported in aqueous environments . .
Biochemical Analysis
Biochemical Properties
Diphosphoric acid plays a significant role in biochemical reactions. It is involved in several metabolic pathways, including cardiolipin biosynthesis . It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to inhibit the hepatitis C virus (HCV) RNA-dependent RNA polymerase NS5B .
Cellular Effects
The effects of Diphosphoric acid on various types of cells and cellular processes are profound. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism . The specific effects can vary depending on the cell type and the concentration of Diphosphoric acid.
Molecular Mechanism
Diphosphoric acid exerts its effects at the molecular level through several mechanisms. It participates in binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it is known to be a tetraprotic acid, with four distinct pKa’s, which allows it to participate in a variety of chemical reactions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Diphosphoric acid can change over time. It is known that when molten, Diphosphoric acid rapidly converts to an equilibrium mixture of phosphoric acid, Diphosphoric acid, and polyphosphoric acids . This property can influence long-term effects on cellular function observed in in vitro or in vivo studies.
Metabolic Pathways
Diphosphoric acid is involved in several metabolic pathways. It interacts with various enzymes and cofactors. For instance, it is a component of polyphosphoric acid, an important source of phosphoric acid .
Scientific Research Applications
Pyrophosphoric acid has a wide range of applications in scientific research and industry:
Comparison with Similar Compounds
Pyrophosphoric acid is part of a family of phosphoric acids and phosphates. Here is a comparison with some similar compounds:
Phosphoric Acid (H₃PO₄): Unlike this compound, phosphoric acid is a triprotic acid with three acidic protons.
Polyphosphoric Acids: These are a group of acids that include this compound and other higher-order phosphoric acids.
Phosphorous Acid (H₃PO₃): This is a diprotic acid with two acidic protons.
Uniqueness of this compound:
Tetrabasic Nature: this compound’s ability to donate four protons makes it unique among phosphoric acids.
Hydrolysis Behavior: Its rapid hydrolysis to phosphoric acid distinguishes it from other polyphosphoric acids.
Properties
IUPAC Name |
phosphono dihydrogen phosphate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/H4O7P2/c1-8(2,3)7-9(4,5)6/h(H2,1,2,3)(H2,4,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPPKVPWEQAFLFU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
OP(=O)(O)OP(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H4O7P2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4075035 | |
Record name | Diphosphoric acid | |
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Molecular Weight |
177.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Hygroscopic solid; [Merck Index] Light yellow hygroscopic solid; [Acros Organics MSDS], Solid | |
Record name | Pyrophosphoric acid | |
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Record name | Pyrophosphate | |
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CAS No. |
2466-09-3, 33943-49-6, 14000-31-8 | |
Record name | Pyrophosphoric acid | |
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Record name | Pyrophosphoric acid | |
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Record name | Pyrophosphoric acid | |
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Record name | Pyrophosphoric acid | |
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Record name | PYROPHOSPHORIC ACID | |
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Record name | Pyrophosphate | |
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URL | http://www.hmdb.ca/metabolites/HMDB0000250 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Melting Point |
61 °C | |
Record name | Pyrophosphoric acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04160 | |
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Record name | Pyrophosphate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000250 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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